2-Fluoro-5-methoxyphenol
Overview
Description
2-Fluoro-5-methoxyphenol is an aromatic compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a colorless, crystalline solid.
Molecular Structure Analysis
The systematic name for 2-Fluoro-5-methoxyphenol is the same as its common name . The SMILES string representation is COc1ccc(c(c1)O)F and its InChI string is InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-5-methoxyphenol is a solid at room temperature . It has a molecular weight of 142.13 g/mol .Scientific Research Applications
Experimental and Clinical Use of Fluorinated Compounds in Cancer Chemotherapy
Research has explored the clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), highlighting their use in cancer patients for palliation. These studies have emphasized the drugs' distribution, metabolic fate, and chemotherapeutic trials, concluding that fluorinated compounds are clinically useful in treating advanced cancers, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity, serving as potential tracers for biomass burning. Research has focused on their reactions with OH and NO3 radicals, leading to significant secondary organic aerosol (SOA) formation potentials. This area of study underscores the environmental impact of methoxyphenols and the need for further research to understand their contribution to atmospheric chemistry and pollution (Liu, Chen, & Chen, 2022).
Fluorinated Pyrimidines in Personalized Medicine
The advancements in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in treating cancer. This includes insights into how these compounds affect nucleic acid structure and dynamics, revealing new roles for RNA- and DNA-modifying enzymes in cancer treatment. The potential for polymeric fluorinated compounds to enable more precise cancer therapy highlights the ongoing innovation in drug development (Gmeiner, 2020).
Safety And Hazards
2-Fluoro-5-methoxyphenol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
2-fluoro-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCLSTPUECTXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556171 | |
Record name | 2-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxyphenol | |
CAS RN |
117902-16-6 | |
Record name | 2-Fluoro-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117902-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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